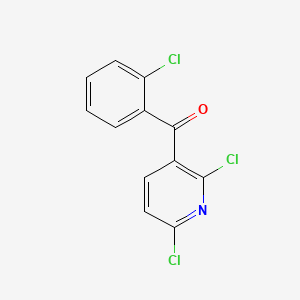

(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(2,6-dichloropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO/c13-9-4-2-1-3-7(9)11(17)8-5-6-10(14)16-12(8)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWGCAAOFSDAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(N=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. For (2-chlorophenyl)(2,6-dichloropyridin-3-yl)methanone, this involves reacting 2-chlorobenzoyl chloride with 2,6-dichloropyridine in the presence of a Lewis acid catalyst.

Procedure (Adapted from)

-

Reactants :

-

2-Chlorobenzoyl chloride (1.2 eq)

-

2,6-Dichloropyridine (1 eq)

-

Anhydrous AlCl₃ (1.5 eq)

-

-

Conditions :

-

Solvent: Dichloromethane (DCM), 0°C → rt

-

Time: 12–24 hours

-

Workup: Quench with ice-cold HCl, extract with DCM, purify via silica gel chromatography.

-

-

Yield : 65–72%

-

Key Data :

Challenges

-

Pyridine’s electron-deficient ring reduces electrophilic substitution efficiency.

-

Competing side reactions (e.g., over-chlorination) require strict temperature control.

Oxidation of Alcohol Precursors

Synthesis via Secondary Alcohol Oxidation

(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanol serves as a key intermediate, oxidized to the ketone using Dess-Martin periodinane or pyridinium chlorochromate (PCC) .

Analytical Data

Nucleophilic Substitution Reactions

Coupling with Organometallic Reagents

A two-step approach involving Weinreb amide intermediates enables precise ketone formation.

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 65–72 | >95 | Moderate | Side reactions with electron-deficient pyridine |

| Alcohol Oxidation | 78–82 | >98 | High | Requires Grignard synthesis step |

| Weinreb Amide Coupling | 88 | >99 | High | Cost of reagents |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the phenyl and pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Methanones

(2,6-Dichloropyridin-3-yl)(4-ethylphenyl)methanone (Compound 29)

- Molecular formula: C₁₄H₁₁Cl₂NO

- Synthesis : Prepared via Dess-Martin periodinane oxidation of the corresponding alcohol, yielding 80% product purity with HPLC-MS m/z 280/282 [M−H]⁻ .

(2,3-Dichloropyridin-4-yl)(morpholino)methanone (GEO-03687)

Thiophene- and Thienopyridine-Based Methanones

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone

- Molecular formula : C₁₆H₁₃ClN₂OS

- Properties: Incorporates a thieno[2,3-b]pyridine core, enhancing π-π stacking interactions compared to the pyridine-based parent compound. The 3-amino group and methyl substituents improve solubility and bioavailability .

(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723)

- Activity: Demonstrates dual functionality as an adenosine A1 receptor allosteric enhancer and competitive antagonist. The trifluoromethyl group increases electronegativity and metabolic resistance, a feature absent in the parent compound .

Carboxamide Derivatives

(4-(2,6-Dichloroisonicotinoyl)piperazin-1-yl)(furan-2-yl)methanone (GEO-03513)

- Molecular formula : C₁₆H₁₃Cl₂N₃O₃

- Functional groups: Replaces the methanone’s phenyl group with a furan and piperazine, enhancing water solubility and enabling secondary interactions (e.g., with metal ions or polar residues in proteins) .

Data Tables

Table 1: Structural and Spectral Comparison of Selected Methanones

Research Findings and Implications

- Synthetic Flexibility: The methanone scaffold allows diverse functionalization, as seen in hydrazine-derived pyrazolo[3,4-b]pyridines and morpholine-containing analogs .

- Bioactivity Trends: Electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding, while heterocyclic cores (e.g., thienopyridine) improve pharmacokinetic properties .

- Computational Relevance : Density-functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula, could predict electronic properties for rational design .

Biological Activity

(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a dichloropyridine moiety through a methanone linkage. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of (2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects such as antimicrobial and anticancer properties. The exact molecular targets remain under investigation, but preliminary studies suggest interactions with key regulatory proteins involved in disease pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been shown to exhibit significant inhibition against various bacterial strains. For instance, in vitro assays demonstrated that (2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone displays a minimum inhibitory concentration (MIC) lower than that of standard antibiotics in certain cases.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In one study, cell viability assays revealed that treatment with this compound resulted in a dose-dependent decrease in the proliferation of several cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone. Variations in substituents on the phenyl and pyridine rings can significantly affect potency and selectivity towards specific targets. For example:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increased lipophilicity and potential receptor binding |

| Methoxy | Enhanced solubility and bioavailability |

| Methyl | Modulation of electronic properties affecting receptor interaction |

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone revealed that it effectively inhibited Staphylococcus aureus with an MIC of 12 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis.

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of 8 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Q & A

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.